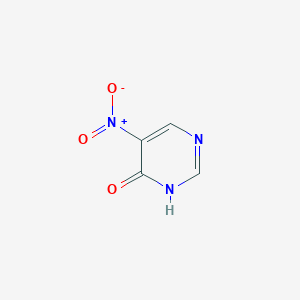

4-Hydroxy-5-nitropyrimidine

Beschreibung

Historical Context and Evolution of Pyrimidine (B1678525) Research

The journey into the world of pyrimidines, a class of heterocyclic aromatic organic compounds, began in the late 19th century. Although pyrimidine derivatives like alloxan (B1665706) were known earlier, the first laboratory synthesis of a pyrimidine was achieved in 1879 by Grimaux, who prepared barbituric acid. wikipedia.org The systematic study of pyrimidines, however, is largely credited to Pinner, who in 1884, synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines and coined the term "pyrimidine" in 1885. wikipedia.orgtezu.ernet.inumich.edu The parent compound, pyrimidine, was first synthesized in 1900 by Gabriel and Colman. wikipedia.orgtezu.ernet.in

The discovery of pyrimidine bases—cytosine, thymine, and uracil (B121893)—as fundamental components of nucleic acids (DNA and RNA) in the early 20th century marked a pivotal moment in biochemical research. wikipedia.orgmicrobenotes.combritannica.com This discovery propelled pyrimidine chemistry to the forefront of scientific inquiry, leading to extensive research into their synthesis, reactivity, and biological roles. Over the decades, the field has expanded beyond nucleic acids to include the study of pyrimidines in vitamins like thiamine (B1217682) (vitamin B1), various synthetic drugs, and as versatile building blocks in organic synthesis. wikipedia.orgresearchgate.net

Structural Features and Core Pyrimidine Framework Relevance in Scientific Inquiry

The core pyrimidine framework is a six-membered ring containing two nitrogen atoms at positions 1 and 3. microbenotes.comvedantu.com This arrangement of atoms within the heterocyclic ring gives rise to its aromatic character and unique electronic properties. vedantu.com The nitrogen atoms in the ring make the carbon atoms electron-deficient, particularly at positions 2, 4, and 6, which influences the molecule's reactivity. Conversely, the 5-position is less electron-deficient and is more susceptible to electrophilic substitution. wikipedia.org

The ability of the pyrimidine ring to be substituted with various functional groups at different positions allows for the creation of a vast library of derivatives with diverse chemical and physical properties. researchgate.net This structural versatility is a key reason for the pyrimidine framework's widespread relevance in scientific inquiry. The presence of the pyrimidine core in essential biomolecules has made it a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. nih.gov Researchers continue to explore novel pyrimidine-embedded frameworks to create molecules with enhanced three-dimensional structural diversity for various applications. nih.govacs.org

Rationale for Investigating Nitropyrimidine Derivatives in Advanced Organic Synthesis

The introduction of a nitro group (-NO₂) onto the pyrimidine ring creates a class of compounds known as nitropyrimidines, which are of significant interest in advanced organic synthesis. The nitro group is a powerful electron-withdrawing group, and its presence profoundly influences the reactivity of the pyrimidine ring. vulcanchem.com This electron-withdrawing nature activates the ring towards nucleophilic substitution reactions, making it easier to introduce other functional groups. vulcanchem.com

Furthermore, the nitro group itself can serve as a versatile functional handle. It can be reduced to an amino group (-NH₂), which is a key step in the synthesis of many biologically active molecules, including various substituted pyrimidines. smolecule.com The nitro group can also act as a leaving group in certain reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. mdpi-res.com The unique reactivity imparted by the nitro group makes nitropyrimidines valuable intermediates for the construction of complex heterocyclic systems and for the synthesis of libraries of compounds for drug discovery and materials science. mdpi-res.commdpi.com

Overview of Research Directions for 4-Hydroxy-5-nitropyrimidine and Related Pyrimidine Systems

Research on this compound and related pyrimidine systems is multifaceted, spanning organic synthesis, medicinal chemistry, and materials science. A primary focus is on its use as a building block for the synthesis of more complex heterocyclic compounds. smolecule.com Its reactivity, stemming from the hydroxyl and nitro functional groups, allows for a variety of chemical transformations.

In the realm of medicinal chemistry, this compound has been investigated for its potential as an inhibitor of enzymes such as thymidine (B127349) phosphorylase. smolecule.com This enzyme is involved in nucleotide metabolism, and its inhibition can impact DNA synthesis and repair, making it a target for anticancer therapies. smolecule.com The broader class of pyrimidine derivatives is continuously explored for a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. researchgate.net

Furthermore, the synthesis of novel bicyclic and polycyclic pyrimidine derivatives is an active area of research. These complex structures offer greater three-dimensional diversity and are being investigated as modulators of protein-protein interactions, which are implicated in numerous diseases. nih.govacs.org The development of efficient and general solid-phase synthesis methods for such compounds is crucial for creating large and diverse libraries for high-throughput screening. acs.org

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 219543-69-8 | smolecule.comnih.gov |

| Molecular Formula | C₄H₃N₃O₃ | smolecule.comnih.gov |

| Molecular Weight | 141.09 g/mol | smolecule.comnih.gov |

| IUPAC Name | 5-nitro-1H-pyrimidin-6-one | smolecule.comnih.gov |

| Synonyms | 5-Nitropyrimidin-4(3H)-one, 5-nitropyrimidin-4-ol | nih.gov |

| Appearance | Tan-yellow to brown-red solid | chemicalbook.com |

| pKa | ~8.06 | smolecule.com |

Synthesis and Reactivity

A common method for the synthesis of this compound involves the nitration of a pyrimidine precursor. For example, the nitration of 4,6-dihydroxypyrimidine (B14393) with nitric acid can lead to the formation of a nitropyrimidine derivative. smolecule.com Another reported synthetic route involves the partial hydrolysis of 4,6-dichloro-5-nitropyrimidine (B16160). vulcanchem.com

The reactivity of this compound is largely dictated by its functional groups. The hydroxyl group can undergo oxidation. smolecule.com The nitro group, being strongly electron-withdrawing, activates the pyrimidine ring for nucleophilic substitution reactions. vulcanchem.com A significant reaction of the nitro group is its reduction to an amino group, which opens up pathways to a wide range of 5-aminopyrimidine (B1217817) derivatives. smolecule.com This transformation is a key step in the synthesis of various biologically active compounds. acs.org The compound also exists in tautomeric forms, with an equilibrium between the hydroxyl and keto forms, which influences its reactivity and acidity. smolecule.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-nitro-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O3/c8-4-3(7(9)10)1-5-2-6-4/h1-2H,(H,5,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVGNTFQVMZZPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60944552 | |

| Record name | 5-Nitropyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60944552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219543-69-8 | |

| Record name | 5-Nitropyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60944552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Hydroxy 5 Nitropyrimidine and Analogues

Strategic Approaches to Pyrimidine (B1678525) Ring Construction with Nitro and Hydroxy Functionalities

The formation of the pyrimidine ring itself is the foundational step in synthesizing 4-hydroxy-5-nitropyrimidine. Strategic approaches aim to construct the heterocyclic core with the required hydroxy and nitro groups, or their precursors, already positioned for cyclization.

Cyclization Reactions for Pyrimidine Core Formation

The principal method for pyrimidine synthesis involves the condensation of a compound with an amidine structure (such as urea (B33335) or thiourea) with a three-carbon component, often a β-dicarbonyl compound or its equivalent. wjarr.com For the synthesis of 4-hydroxypyrimidine (B43898) derivatives, a common strategy is the cyclocondensation of β-keto esters with amidines, a reaction that can be promoted by ultrasound irradiation to achieve high yields in short reaction times. organic-chemistry.orgorganic-chemistry.org

A specific route to a related compound, 4,6-dihydroxy-2-methylthio-5-nitropyrimidine, starts with diethyl malonate. google.com The process involves the nitration of diethyl malonate, followed by cyclization with thiourea (B124793) in the presence of a sodium alkoxide to form the pyrimidine ring. google.com This highlights a key strategy: modifying the three-carbon precursor (diethyl malonate) with a nitro group before the cyclization step.

Table 1: Examples of Cyclization Reactions for Pyrimidine Synthesis

| Three-Carbon Precursor | N-C-N Reagent | Catalyst/Conditions | Product Type | Reference(s) |

| β-Keto esters | Amidines | Ultrasound irradiation | Highly substituted 4-pyrimidinols | organic-chemistry.orgorganic-chemistry.org |

| 2-Nitro-diethylmalonate | Thiourea | Sodium alkoxide | 4,6-Dihydroxy-5-nitropyrimidine (B14392) derivative | google.com |

| β-Formyl enamide | Urea | Samarium chloride, microwave | Pyrimidine derivatives | wjarr.com |

| Functionalized enamines | Ammonium (B1175870) acetate | ZnCl₂ | 4,5-Disubstituted pyrimidines | wjarr.com |

Precursor-Based Synthetic Routes to Substituted Pyrimidines

Alternatively, the synthesis can begin from existing heterocyclic precursors which are then elaborated to form the desired pyrimidine ring. Imidazole (B134444) derivatives, for example, serve as versatile precursors for the synthesis of fused pyrimidine systems like purines. mdpi.comresearchgate.net A general approach involves synthesizing a substituted imidazole and then closing the second ring to form the pyrimidine portion. For instance, 4-nitroimidazole (B12731) can be functionalized at the 5-position, followed by transformations that prepare it for cyclization into a purine (B94841) ring. mdpi.comresearchgate.net

Another precursor-based approach involves the reaction of 5,6-diaminouracil (B14702) derivatives with carboxylic acids. frontiersin.org This method is a direct route to 6-amino-5-carboxamidouracils, which are immediate precursors that can be cyclized to form 8-substituted xanthines, a class of fused pyrimidine compounds. frontiersin.org Similarly, pyrazolo[3,4-d]pyrimidines can be synthesized from pyrazole (B372694) precursors. 5-amino-1H-pyrazole-4-carbonitrile, for instance, can be reacted with urea or thiourea to afford the corresponding pyrazolo[3,4-d]pyrimidines. nih.gov

Nitration Reactions in Pyrimidine Synthesis

The introduction of a nitro group at the C-5 position of the pyrimidine ring is a critical step. This is typically an electrophilic substitution reaction, and the conditions must be carefully controlled to ensure correct regioselectivity.

Regioselective Nitration Protocols for Pyrimidine Scaffolds

The nitration of pyrimidine derivatives is a common electrophilic substitution reaction. For pyrimidine-4,6-diones, nitration in sulfuric acid can lead to the formation of 5,5-gem-dinitropyrimidine-4,6-diones in high yields. nih.gov A documented synthesis of a 4,6-dichloro-2-methylthio-5-nitropyrimidine begins with diethyl malonate, which is first nitrated using concentrated or fuming nitric acid. google.com This nitrated precursor is then carried through the subsequent cyclization and chlorination steps. google.com This pre-functionalization strategy ensures the nitro group is located at the desired C-5 position of the final pyrimidine ring.

The reactivity of the pyrimidine ring towards nitration is influenced by the substituents already present. Electron-donating groups, such as hydroxyl groups, activate the ring towards electrophilic substitution. In the case of 4-hydroxypyridine, a related heterocycle, double nitration can occur. researchgate.net For pyrimidines, the presence of a hydroxyl group at the C-4 (or C-6) position directs the incoming nitro group to the C-5 position.

Green Chemistry Approaches in Nitropyrimidine Synthesis

Traditional nitration methods often rely on harsh and hazardous reagents like concentrated nitric and sulfuric acids. google.com Modern synthetic chemistry emphasizes the development of more environmentally benign "green" methods. rasayanjournal.co.in Green chemistry approaches for pyrimidine synthesis in general include the use of catalysts, microwave-assisted synthesis, ultrasonic irradiation, and solvent-free reaction conditions. rasayanjournal.co.injmaterenvironsci.com These techniques aim to reduce waste, shorten reaction times, and improve energy efficiency. rasayanjournal.co.in

While specific green nitration protocols for 4-hydroxypyrimidine are not extensively detailed in the provided context, the principles of green chemistry can be applied. This could involve using solid acid catalysts to replace strong mineral acids or exploring milder nitrating agents. For instance, a method for preparing 2,4-diamino-6-hydroxy-5-formamidopyrimidine from a 5-nitroso precursor in formamide (B127407) and water represents a greener alternative to traditional methods that use large amounts of inorganic acids and bases. google.com

Introduction of Hydroxy Groups in Pyrimidine Derivatives

The 4-hydroxy group (which exists in tautomeric equilibrium with the 4-oxo form, 4-pyrimidinone) can be introduced either during the ring formation or by subsequent modification of a pre-existing pyrimidine ring.

The most direct method is to incorporate the hydroxyl functionality during the cyclization reaction. As mentioned previously, the condensation of β-keto esters with amidines or urea directly yields 4-pyrimidinols (4-hydroxypyrimidines). wjarr.comorganic-chemistry.org This is a widely used and efficient strategy for accessing this class of compounds.

Alternatively, a hydroxy group can be introduced onto a preformed pyrimidine ring through nucleophilic substitution of a suitable leaving group, such as a halogen. For example, 4,6-dichloro-5-methoxypyrimidine (B156074) can undergo sequential nucleophilic aromatic substitution (SNAr) reactions. nih.gov While this example focuses on introducing amino groups, a similar reaction with a hydroxide (B78521) source could, in principle, install a hydroxyl group. A more complex but illustrative route involves the cleavage of a methoxy (B1213986) group. For instance, a 5-methoxy group on a pyrimidine ring can be cleaved using boron tribromide (BBr₃) to yield the corresponding 5-hydroxy derivative. nih.gov This demonstrates that functional group interconversion is a viable strategy for introducing hydroxyl groups at specific positions on the pyrimidine scaffold.

Table 2: Methods for Introducing Hydroxy Groups in Pyrimidines

| Method | Description | Starting Material Example | Product Type | Reference(s) |

| Cyclocondensation | Reaction of a β-keto ester with an amidine/urea during ring formation. | Ethyl acetoacetate (B1235776) and Acetamidine | 4-Hydroxy-2,6-dimethylpyrimidine | wjarr.com |

| Ether Cleavage | Removal of a protecting group (e.g., methyl) from an alkoxy-pyrimidine. | 4-Chloro-6-(cyclopentylamino)pyrimidin-5-methoxypyrimidine | 4-Chloro-6-(cyclopentylamino)pyrimidin-5-ol | nih.gov |

| Nucleophilic Substitution | Displacement of a leaving group (e.g., halogen) by a hydroxide nucleophile. | Halogenated pyrimidine | Hydroxypyrimidine | nih.gov |

Hydrolysis-Based Methods for Hydroxy Group Incorporation

The incorporation of a hydroxy group onto the pyrimidine ring can be achieved through the hydrolysis of a suitable precursor. This typically involves the conversion of a more reactive functional group, such as a halogen or an amino group, into a hydroxyl group by treatment with water under acidic, basic, or neutral conditions. While a common strategy in heterocyclic chemistry, specific examples detailing the direct hydrolysis to form this compound from a corresponding precursor like 4-chloro-5-nitropyrimidine (B138667) are not extensively detailed in the surveyed literature. However, related transformations on substituted pyrimidines are well-established. For instance, the synthesis of 6-hydroxy-2-methyl-5-nitropyrimidine-4(3H)-one has been studied, indicating the stability of the hydroxynitropyrimidine core under certain conditions. acs.org

Nucleophilic Substitution Strategies for Oxygen Functionality

Nucleophilic aromatic substitution (SNAr) is a cornerstone strategy for introducing oxygen-containing functional groups onto the pyrimidine ring, which is activated by the electron-withdrawing nitro group. chemrxiv.org This reaction involves an electron pair donor (the nucleophile) attacking the electron-deficient pyrimidine ring, leading to the displacement of a leaving group. organic-chemistry.org

A key example involves the reaction of 4,6-dichloro-5-nitropyrimidine (B16160) with alkoxides. The first step in this pathway is the aromatic substitution of a chlorine atom by an alkoxy group to yield a 4-alkoxy-6-chloro-5-nitropyrimidine intermediate. chemrxiv.org This reaction is generally well-controlled, as the di-substitution of the second halogen does not readily proceed under mild conditions. chemrxiv.org Amines, alcohols, and alkoxides are considered very good nucleophiles for such transformations. organic-chemistry.org Interestingly, in subsequent reactions with primary amines, the alkoxy group can itself be displaced, demonstrating its role as a leaving group in certain contexts. chemrxiv.orgchemrxiv.org

Synthesis of Specific this compound Derivatives

The synthesis of specific derivatives often involves the preparation of versatile intermediates, which can then be further functionalized. Halogenated pyrimidines are particularly valuable in this regard, serving as precursors for a wide range of substitution reactions.

Preparation of Halogenated this compound Intermediates

Halogenated hydroxynitropyrimidines are crucial intermediates. Their synthesis can start from building the pyrimidine ring and subsequently introducing the halogen. One method begins with the cyclization of diethyl 2-nitromalonate and thiourea to produce 4,6-dihydroxy-2-mercapto-5-nitropyrimidine. google.com This dihydroxy intermediate can then be chlorinated. For example, the synthesis of 4,6-dichloro-2-methylthio-5-nitropyrimidine is achieved by treating the corresponding dihydroxy precursor with a chlorinating agent like phosphorus oxychloride. google.com

Alternatively, polyhalogenated pyrimidines can be selectively functionalized. The reaction of 4,6-dichloro-5-nitropyrimidine with alkoxides provides access to 6-alkoxy-4-chloro-5-nitropyrimidines, which are themselves important halogenated intermediates. chemrxiv.org

Table 1: Examples of Halogenated Pyrimidine Intermediates

| Intermediate Compound | Precursor | Reagents/Conditions | Reference |

| 4,6-dichloro-2-methylthio-5-nitropyrimidine | 4,6-dihydroxy-2-methylthio-5-nitropyrimidine | Phosphorus oxychloride, N,N-dimethylaniline (catalyst) | google.com |

| 4-Alkoxy-6-chloro-5-nitropyrimidine | 4,6-dichloro-5-nitropyrimidine | Alkoxide | chemrxiv.org |

| 4-Alkylamine-6-chloro-5-nitropyrimidine | 4,6-dichloro-5-nitropyrimidine | Primary amines | chemrxiv.org |

Multi-component Coupling Reactions for Pyrimidine Analogs

Multi-component reactions (MCRs) offer an efficient approach to synthesizing complex molecules, such as pyrimidine analogs, in a single step, aligning with the principles of green chemistry. bohrium.commdpi.com The Hantzsch reaction, traditionally used for synthesizing pyridines and 1,4-dihydropyridines, serves as a model for MCRs that can produce related nitrogen-containing heterocycles. mdpi.com

Table 2: Examples of Pyridine Analogs via Multi-component Reactions

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product Type | Reference |

| 2-Nitroacetophenone | β-Dicarbonyl compound | Acetaldehyde diethyl acetal (B89532) | Ammonium acetate | 4-Methyl-substituted 5-nitro-1,4-dihydropyridine | mdpi.com |

| 2-Nitroacetophenone | β-Dicarbonyl compound | Urotropine (or paraformaldehyde) | Ammonium acetate | 4-Unsubstituted 5-nitro-6-phenyl-1,4-dihydropyridine | figshare.com |

| Nitroacetone | Benzoylacetone | Acetaldehyde diethyl acetal | Ammonium acetate | Unsymmetrical 1,4-dihydropyridine | mdpi.com |

Derivatization Strategies and Synthetic Transformations of 4 Hydroxy 5 Nitropyrimidine

Functionalization at the Hydroxy Position

The presence of the hydroxyl group at the C4 position offers a direct handle for derivatization. However, the tautomeric equilibrium between the 4-hydroxypyrimidine (B43898) and pyrimidin-4(3H)-one forms introduces a significant challenge: the competition between O-substitution on the hydroxyl group and N-substitution on the ring nitrogen atoms.

Etherification and Esterification Reactions

Direct O-alkylation (etherification) and O-acylation (esterification) of 4-hydroxy-5-nitropyrimidine can be challenging due to the nucleophilicity of the ring nitrogens in the predominant pyrimidin-4(3H)-one tautomer. The reaction of pyrimidinones (B12756618) with alkyl halides often yields a mixture of N- and O-alkylated products, with the ratio depending heavily on the substrate, alkylating agent, solvent, and base used.

Given these challenges, a more common and controlled strategy to achieve O-alkylation involves a two-step process:

Conversion to a Halopyrimidine: The hydroxyl group is first converted into a better leaving group, typically a chloro group. This is achieved by treating this compound with a strong chlorinating agent like phosphorus oxychloride (POCl₃).

Nucleophilic Aromatic Substitution (SNAr): The resulting 4-chloro-5-nitropyrimidine (B138667) is a highly activated substrate for SNAr reactions. The potent electron-withdrawing effect of the nitro group and the pyrimidine (B1678525) ring nitrogens facilitates the displacement of the chloride by an alkoxide nucleophile (e.g., sodium methoxide) to yield the desired 4-alkoxy-5-nitropyrimidine ether.

This indirect route provides a more reliable method for obtaining O-alkylated derivatives compared to direct alkylation.

Table 1: General Conditions for Etherification of Hydroxypyrimidines via a Chloro Intermediate

| Step | Reagent(s) | Typical Conditions | Product Type |

| Chlorination | Phosphorus oxychloride (POCl₃) | Heat, often with a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) | 4-Chloro-5-nitropyrimidine |

| Etherification | Sodium alkoxide (NaOR) in corresponding alcohol (ROH) | Room temperature to reflux | 4-Alkoxy-5-nitropyrimidine |

Modifications at the Nitro Position

The nitro group at the C5 position is a key functional group that significantly influences the reactivity of the pyrimidine ring and serves as a precursor to the synthetically crucial amino group.

Reduction of the Nitro Group to Amino and Subsequent Derivatization

The reduction of the C5 nitro group to an amino group is one of the most important transformations of this compound. This reaction yields 5-amino-4-hydroxypyrimidine (which exists as 5-aminopyrimidin-4(1H)-one), a critical intermediate in the synthesis of many biologically significant fused heterocycles. The reduction can be accomplished using several standard methods.

Catalytic Hydrogenation: This is a clean and efficient method, typically involving the use of hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common choice, but other catalysts like platinum oxide (PtO₂) or Raney Nickel are also effective. The reaction is usually carried out in a solvent such as ethanol, methanol, or acetic acid.

Chemical Reduction: A variety of chemical reducing agents can also be employed. Classical methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl) or acetic acid. Another common reagent is sodium dithionite (B78146) (Na₂S₂O₄), which offers a milder, non-catalytic alternative.

The resulting 5-amino group is a potent nucleophile and can undergo various subsequent derivatizations, such as acylation to form amides (e.g., formamides), which are often intermediates in cyclization reactions.

Table 2: Common Reagents for the Reduction of the 5-Nitro Group

| Method | Reagent(s) | Solvent | Key Features |

| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) | Ethanol, Methanol, Acetic Acid | Clean reaction, high yield, requires specialized pressure equipment. |

| Metal/Acid Reduction | Iron (Fe), Acetic Acid (HOAc) | Acetic Acid/Water | Inexpensive, robust, may require acidic workup. |

| Chemical Reduction | Sodium Dithionite (Na₂S₂O₄) | Aqueous Ammonia/Water | Mild conditions, avoids heavy metals. |

Substitutions on the Pyrimidine Ring Nitrogen Atoms

As previously mentioned, this compound exists predominantly as the pyrimidin-4(3H)-one tautomer. This structure possesses two ring nitrogen atoms (N1 and N3) that can potentially undergo substitution reactions.

N-Alkylation and N-Acylation Reactions

The direct N-alkylation of the pyrimidinone tautomer can be achieved by reaction with alkyl halides in the presence of a base. The choice of base and solvent can influence the regioselectivity of the alkylation (i.e., whether substitution occurs at N1 or N3) and the degree of competing O-alkylation. In pyrimidin-4(3H)-one systems, alkylation often favors the N1 position. The reaction typically involves deprotonation of the ring nitrogen by a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH), followed by nucleophilic attack on the alkyl halide.

Similarly, N-acylation can be performed using acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction introduces an acyl group onto one of the ring nitrogens, forming an N-acylpyrimidinone derivative. These reactions are fundamental for modifying the electronic properties and steric profile of the pyrimidine core.

Table 3: General Conditions for N-Alkylation of Pyrimidinone Systems

| Reagent | Base | Solvent | General Outcome |

| Alkyl Halide (R-X) | Potassium Carbonate (K₂CO₃) | Acetone, Acetonitrile | Typically yields a mixture of N- and O-alkylated products. |

| Alkyl Halide (R-X) | Sodium Hydride (NaH) | Dimethylformamide (DMF), Tetrahydrofuran (THF) | Stronger base, often favors N-alkylation. |

Formation of Fused Heterocyclic Systems from this compound Precursors

Perhaps the most significant synthetic application of this compound is its use as a precursor for the construction of fused bicyclic heterocycles. The key intermediate for these syntheses is 5-amino-4-hydroxypyrimidine, obtained via the reduction of the nitro group as described in section 4.2.1. This 1,2-diamine-like functionality is primed for cyclization reactions to form five- or six-membered rings fused to the pyrimidine core.

Purine (B94841) Synthesis: The reaction of 5-amino-4-hydroxypyrimidine with a one-carbon electrophile is a classic method for constructing the purine ring system, known as the Traube purine synthesis. For example, heating the aminopyrimidine with formic acid or formamide (B127407) results in cyclization to form the fused imidazole (B134444) ring, yielding hypoxanthine (B114508) (a 6-oxopurine).

Pteridine (B1203161) Synthesis: Pteridines, which feature a pyrimidine ring fused to a pyrazine (B50134) ring, can also be synthesized from 5-amino-4-hydroxypyrimidine. This is typically achieved by condensation with an α-dicarbonyl compound (e.g., glyoxal (B1671930) or a 2-oxoaldehyde). The reaction forms the six-membered pyrazine ring fused to the pyrimidine core, yielding a 6-hydroxypteridine (B1614940) derivative. rsc.org This approach provides an unambiguous route to pteridine structures. rsc.org

Table 4: Synthesis of Fused Heterocycles from 5-Amino-4-hydroxypyrimidine

| Target Fused System | Cyclization Reagent | Resulting Fused Ring | Example Product |

| Purine | Formic Acid (HCOOH) | Imidazole | Hypoxanthine |

| Purine | Formamide (HCONH₂) | Imidazole | Hypoxanthine |

| Pteridine | Glyoxal (CHOCHO) | Pyrazine | 6-Hydroxypteridine |

| Pteridine | Phenylglyoxal | Pyrazine | 7-Phenyl-6-hydroxypteridine |

Pyrrolo[2,3-d]pyrimidine Synthesis

The synthesis of the pyrrolo[2,3-d]pyrimidine ring system, also known as 7-deazapurine, from this compound generally proceeds through a key intermediate, 4-chloro-5-nitropyrimidine. This initial chlorination step is crucial as it converts the hydroxyl group into a more reactive leaving group, facilitating subsequent nucleophilic substitution.

Chlorination of the Hydroxyl Group: The hydroxyl group of this compound is converted to a chloro group. This is commonly achieved by treatment with phosphorus oxychloride (POCl₃), often in the presence of a base or as a mixture with phosphorus pentachloride (PCl₅). nih.govindianchemicalsociety.comresearchgate.net This reaction yields 4-chloro-5-nitropyrimidine, a key building block for further derivatization.

Introduction of a Two-Carbon Unit: The chloro group at the 4-position is then displaced by a nucleophile that introduces a two-carbon side chain. This side chain typically contains a protected carbonyl group, such as an acetal (B89532). For example, the reaction of 4-chloro-5-nitropyrimidine with a reagent like aminoacetaldehyde diethyl acetal introduces the necessary carbon framework for the formation of the pyrrole (B145914) ring.

Reductive Cyclization: The final step involves the reduction of the nitro group to an amino group, which then undergoes an intramolecular cyclization with the deprotected carbonyl function on the side chain to form the fused pyrrole ring. A common and effective reducing agent for this transformation is sodium dithionite (Na₂S₂O₄). rsc.orgrsc.orgnih.govorganic-chemistry.orgresearchgate.net This one-pot tandem reduction and cyclization is an efficient method for constructing the pyrrolo[2,3-d]pyrimidine scaffold.

Table 1: Key Transformations in Pyrrolo[2,3-d]pyrimidine Synthesis

| Step | Starting Material | Reagents and Conditions | Product |

| 1. Chlorination | This compound | POCl₃ (neat or with PCl₅), heat | 4-Chloro-5-nitropyrimidine |

| 2. Side Chain Introduction | 4-Chloro-5-nitropyrimidine | H₂N-CH₂-CH(OR)₂ | 4-(2,2-Dialkoxyethylamino)-5-nitropyrimidine |

| 3. Reductive Cyclization | 4-(2,2-Dialkoxyethylamino)-5-nitropyrimidine | Na₂S₂O₄, aqueous or alcoholic solvent | 7H-Pyrrolo[2,3-d]pyrimidine |

Pteridine Framework Construction

The construction of the pteridine framework from this compound hinges on the formation of a 4,5-diaminopyrimidine (B145471) intermediate. This intermediate is then condensed with a 1,2-dicarbonyl compound to form the fused pyrazine ring of the pteridine system.

The synthetic pathway can be outlined as follows:

Reduction of the Nitro Group: The primary transformation is the reduction of the 5-nitro group of this compound to an amino group. This reduction can be achieved using various reducing agents. A common method involves catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. chemicalbook.com Another effective method is the use of sodium dithionite. prepchem.com This step yields 5-amino-4,6-dihydroxypyrimidine, which exists in tautomeric equilibrium with 4,5-diamino-6-hydroxypyrimidine. chemicalbook.comnih.govacs.org

Condensation with a 1,2-Dicarbonyl Compound: The resulting 4,5-diaminopyrimidine derivative is then reacted with a 1,2-dicarbonyl compound in a condensation reaction known as the Gabriel-Isay condensation. mdpi.com A simple and common dicarbonyl compound used for this purpose is glyoxal (CHOCHO). The condensation reaction typically occurs under acidic or neutral conditions and leads to the formation of the pteridine ring system. rsc.orgnih.gov The reaction between 5,6-diaminouracil (B14702) (a tautomer of 4,5-diamino-6-hydroxypyrimidine) and glyoxal yields 2,4-dihydroxypteridine (lumazine). orgsyn.org

Table 2: Key Steps in Pteridine Synthesis

| Step | Starting Material | Reagents and Conditions | Product |

| 1. Nitro Reduction | This compound | H₂, Pd/C or Na₂S₂O₄ | 5-Amino-4,6-dihydroxypyrimidine |

| 2. Cyclocondensation | 5-Amino-4,6-dihydroxypyrimidine | Glyoxal (CHOCHO), acidic or neutral conditions | 2,4-Dihydroxypteridine (Lumazine) |

Thiazolo[4,5-d]pyrimidine Derivatives

The synthesis of thiazolo[4,5-d]pyrimidines from this compound requires the introduction of a sulfur functionality at the 4-position and subsequent cyclization to form the fused thiazole (B1198619) ring.

A plausible synthetic route involves the following key transformations:

Chlorination: Similar to the synthesis of pyrrolo[2,3-d]pyrimidines, the initial step is the conversion of the 4-hydroxyl group to a 4-chloro group using phosphorus oxychloride. nih.govrsc.orgmdpi.comnih.govrsc.orgmdpi.comnih.gov This yields 4-chloro-5-nitropyrimidine.

Thionation and Reduction: The 4-chloro group can be displaced by a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793), to introduce a thiol group at the 4-position. Subsequently, or concurrently, the 5-nitro group is reduced to an amino group. This leads to the formation of 5-amino-4-mercaptopyrimidine.

Cyclization: The final step is the cyclization of the 5-amino-4-mercaptopyrimidine intermediate with a one-carbon synthon. A common reagent for this purpose is formic acid, which provides the carbon atom for the 2-position of the thiazole ring. Heating the aminothiol (B82208) with formic acid results in the formation of the 7-hydroxythiazolo[4,5-d]pyrimidine core. rsc.org Alternatively, other one-carbon synthons like triethyl orthoformate or carbon disulfide can be employed.

Table 3: Synthetic Pathway to Thiazolo[4,5-d]pyrimidine Derivatives

| Step | Starting Material | Reagents and Conditions | Product |

| 1. Chlorination | This compound | POCl₃ | 4-Chloro-5-nitropyrimidine |

| 2. Thionation & Reduction | 4-Chloro-5-nitropyrimidine | 1. NaSH or Thiourea 2. Reducing agent (e.g., Na₂S₂O₄) | 5-Amino-4-mercaptopyrimidine |

| 3. Cyclization | 5-Amino-4-mercaptopyrimidine | HCOOH, heat | 7-Hydroxythiazolo[4,5-d]pyrimidine |

Applications As Chemical Building Blocks in Advanced Organic Synthesis

Role in the Synthesis of Complex N-Heterocyclic Compounds

The inherent chemical functionalities of 4-hydroxy-5-nitropyrimidine make it an ideal starting material for the elaboration of more complex nitrogen-containing heterocyclic systems. The pyrimidine (B1678525) ring itself is a key structural motif in numerous biologically active compounds and functional materials. The presence of the hydroxyl and nitro substituents provides strategic points for chemical modification, allowing for the introduction of various functional groups and the construction of intricate molecular frameworks.

This compound is a valuable precursor for the synthesis of poly-substituted pyrimidines. The nitro group, being a strong electron-withdrawing group, activates the pyrimidine ring towards nucleophilic aromatic substitution (SNAr) reactions. This allows for the displacement of suitable leaving groups at other positions on the ring, or in some cases, the nitro group itself can be displaced.

Recent research has demonstrated a synthetic route to obtain symmetric disubstituted alkyl/arylaminopyrimidines under mild conditions, starting from 6-alkoxy-4-chloro-5-nitropyrimidines. In these reactions, primary amines unexpectedly displace both the chloro and the alkoxy groups, leading to the formation of 4,6-dialkyl/arylamino-5-nitropyrimidines chemrxiv.orgchemrxiv.org. This highlights the utility of the 5-nitropyrimidine (B80762) scaffold in preparing polysubstituted derivatives that can serve as precursors for creating libraries of purine (B94841) analogues for drug discovery. chemrxiv.orgchemrxiv.org The reactivity of the pyrimidine core, enhanced by the nitro group, facilitates the introduction of diverse substituents, leading to a wide range of molecular structures. chemrxiv.orgchemrxiv.org

The general strategy for producing poly-substituted pyrimidines often involves a series of condensation and cyclization reactions. For instance, various pyrimidine derivatives can be synthesized through the condensation of α,β-unsaturated ketones with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate. nih.gov While not directly starting from this compound, these methods underscore the importance of appropriately functionalized pyrimidines as key intermediates in the synthesis of more complex heterocyclic systems. nih.govnih.gov

| Starting Material | Reagent | Product | Significance |

|---|---|---|---|

| 6-Alkoxy-4-chloro-5-nitropyrimidine | Primary Amine (e.g., N-benzylamine) | Symmetric 4,6-dibenzylamino-5-nitropyrimidine | Precursor for purine libraries in drug discovery chemrxiv.orgchemrxiv.org |

| α,β-Unsaturated Ketone | 4-Amino-6-hydroxy-2-mercaptopyrimidine | Pyrido[2,3-d]pyrimidine derivatives | Scaffolds for biologically active molecules nih.gov |

The pyrimidine nucleus is a key component in a variety of dyes and pigments due to its ability to be incorporated into extended conjugated systems, which are responsible for the absorption of light and thus the color of the compound. Azo dyes, characterized by the -N=N- functional group, represent a significant class of synthetic colorants, and those containing heterocyclic rings often exhibit superior properties such as high chromophoric strength and brilliant hues. niscpr.res.innih.gov

While direct synthesis of azo dyes from this compound is not extensively documented in readily available literature, its structural features suggest its potential as a valuable intermediate. The general synthesis of azo dyes involves two main steps: the diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction with an electron-rich coupling component. nih.govcuhk.edu.hkyoutube.com The amino derivative of 4-hydroxypyrimidine (B43898), which can be obtained by the reduction of this compound, could serve as the diazo component. Alternatively, the electron-rich nature of the 4-hydroxypyrimidine ring suggests it could act as a coupling component.

For example, novel quinoline-substituted pyrimidine heterocyclic azo dye derivatives have been synthesized and have shown good to excellent fastness properties on fabrics. niscpr.res.in Similarly, a series of novel monoazo-disperse dyes containing pyrazolo[1,5-a]pyrimidine (B1248293) structures have been prepared and applied to polyester (B1180765) fibers. mdpi.com These examples, while not directly employing this compound, establish the utility of the broader pyrimidine scaffold in the development of new colorants. niscpr.res.inmdpi.comnih.gov

The term "functional materials" encompasses a broad range of materials designed to possess specific properties for various technological applications, including electronics, optics, and energy storage. The development of such materials often relies on the synthesis of novel organic molecules that can be assembled into larger, ordered structures. The pyrimidine ring, with its defined geometry and the potential for introducing various functional groups, can serve as a rigid scaffold for the construction of these materials.

While specific applications of this compound in this area are not widely reported, its potential can be inferred from the general principles of functional material design. For instance, the synthesis of conductive polymers often involves the polymerization of heterocyclic monomers. researchgate.net The ability to introduce various substituents onto the pyrimidine ring through the reactivity imparted by the nitro and hydroxyl groups could allow for the tuning of the electronic properties of the resulting polymers.

Furthermore, the development of materials with specific optical properties, such as those used in nonlinear optics or as organic light-emitting diodes (OLEDs), often requires molecules with extended π-conjugated systems and specific electron-donating and -accepting groups. The this compound scaffold provides a core upon which such systems could be built through further chemical modifications. The synthesis of pyrimidine-based fluorescent organic nanoparticles for sensor applications demonstrates the potential of this heterocyclic system in the realm of functional materials. rsc.org

Building Block for Biomimetic and Bio-inspired Molecules

The structural motifs found in nature often serve as inspiration for the design of novel molecules with specific biological or chemical functions. This compound, with its resemblance to the pyrimidine bases found in nucleic acids, is a valuable building block for the synthesis of biomimetic and bio-inspired molecules.

DNA adducts are formed when reactive chemical species covalently bind to DNA, potentially leading to mutations and cancer. The study of these adducts is crucial for understanding the mechanisms of carcinogenesis and for developing biomarkers of exposure to carcinogens. The chemical synthesis of oligonucleotides containing specific DNA lesions is a powerful tool for these investigations. berkeley.edu

A significant application of a nitropyrimidine derivative in this field is in the synthesis of oligonucleotides containing the Fapy·dG (N6-(2-Deoxy-α,β-d-erythro-pentofuranosyl)-2,6-diamino-4-hydroxy-5-formamidopyrimidine) lesion. researchgate.netnih.gov In this synthetic strategy, a precursor containing a 5-nitropyrimidine moiety is incorporated into an oligonucleotide sequence using standard solid-phase synthesis techniques. researchgate.netwikipedia.orgglenresearch.comspringernature.com Following the assembly of the oligonucleotide, the nitro group is reduced and then formylated to generate the Fapy·dG lesion. researchgate.net This approach allows for the site-specific incorporation of this important DNA adduct into any desired DNA sequence, enabling detailed studies of its structural and biological consequences. researchgate.netnih.gov The use of a nitropyrimidine as a stable precursor is critical for the successful synthesis of these modified oligonucleotides. researchgate.net

| Step | Description | Key Reagent/Intermediate |

|---|---|---|

| 1. Incorporation | A phosphoramidite (B1245037) containing a 5-nitropyrimidine moiety is incorporated into the growing oligonucleotide chain during solid-phase synthesis. | 5-Nitropyrimidine phosphoramidite |

| 2. Deprotection and Cleavage | The completed oligonucleotide is cleaved from the solid support and all protecting groups are removed. | Standard deprotection reagents |

| 3. Reduction | The nitro group of the incorporated 5-nitropyrimidine is reduced to an amino group. | Catalytic hydrogenation |

| 4. Formylation | The newly formed amino group is formylated to generate the final Fapy·dG lesion. | Formylating agent |

Molecular probes are essential tools in chemical biology and medicinal chemistry for visualizing and studying biological processes in living systems. rsc.orgmdpi.com Fluorescent probes, in particular, allow for the real-time monitoring of the localization and dynamics of specific biomolecules. nih.govnih.gov The design of these probes often involves the covalent attachment of a fluorophore to a ligand that selectively binds to the target of interest. nih.gov

The pyrimidine scaffold is an attractive core for the development of molecular probes due to its presence in many biologically active molecules and its synthetic tractability. A pyrimidine-based sensor has been developed into fluorescent organic nanoparticles for the detection of Pseudomonas aeruginosa. rsc.org This demonstrates the utility of the pyrimidine core in creating functional probes.

While there are no specific examples in the reviewed literature of this compound being directly used in the synthesis of a molecular probe, its structure presents several opportunities for such applications. The hydroxyl group can serve as a point of attachment for a fluorophore or a linker to a targeting moiety. The nitro group can be reduced to an amino group, which can then be further functionalized. The inherent reactivity of the pyrimidine ring allows for the introduction of various substituents to fine-tune the photophysical and biological properties of the probe. The design of novel probes often involves the synthesis of a library of analogues to optimize properties such as selectivity, brightness, and cell permeability. unimi.it The versatility of this compound as a chemical building block makes it a promising candidate for the development of new and innovative molecular probes.

Contribution to Agrochemistry Research

This compound, also known as 4,6-dihydroxy-5-nitropyrimidine (B14392), serves as a valuable chemical building block in the synthesis of various agrochemical compounds. Its inherent chemical functionalities allow for the generation of a diverse range of derivatives with potential applications as herbicides, fungicides, and insecticides. The presence of hydroxyl and nitro groups on the pyrimidine ring makes it a versatile precursor for creating more complex molecules with desired biological activities.

The primary route for utilizing 4,6-dihydroxy-5-nitropyrimidine in agrochemical synthesis involves its conversion into the more reactive intermediate, 4,6-dichloro-5-nitropyrimidine (B16160). This transformation is typically achieved through a reaction with phosphorus oxychloride. The resulting dichloro-nitropyrimidine is a key intermediate that can undergo further chemical modifications to produce a variety of biologically active molecules, including potential herbicides and fungicides.

Synthetic Pathways to Agrochemically Relevant Intermediates

The synthesis of key intermediates for agrochemicals often begins with foundational molecules that are then elaborated into more complex structures. One such pathway involves the use of 4,6-dihydroxy-5-nitropyrimidine to create precursors for herbicidal and fungicidal compounds.

A notable synthetic application is the preparation of 4,6-dichloro-2-methylthio-5-nitropyrimidine. This process starts from diethyl malonate and proceeds through nitration, cyclization with thiourea (B124793) to form a pyrimidine ring, followed by methylation and chlorination. A crucial step in this multi-step synthesis is the formation of 4,6-dihydroxy-2-mercapto-5-nitropyrimidine, which is then methylated to yield 4,6-dihydroxy-2-methylthio-5-nitropyrimidine before the final chlorination step.

Table 1: Synthesis of 4,6-dichloro-2-methylthio-5-nitropyrimidine

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Diethyl malonate | Concentrated nitric acid or fuming nitric acid | Diethyl 2-nitromalonate |

| 2 | Diethyl 2-nitromalonate, Thiourea | Sodium alkoxide | 4,6-dihydroxy-2-mercapto-5-nitropyrimidine |

| 3 | 4,6-dihydroxy-2-mercapto-5-nitropyrimidine | Dimethyl sulfate | 4,6-dihydroxy-2-methylthio-5-nitropyrimidine |

This synthetic route highlights the role of the dihydroxy-nitropyrimidine core in constructing more complex pyrimidine structures that are precursors to agrochemicals.

Development of Novel Fungicides

Research into pyrimidine derivatives has led to the development of novel fungicides. While direct synthesis from this compound is not always explicitly detailed in every study, the broader class of pyrimidine-based fungicides often relies on intermediates that can be conceptually traced back to such foundational structures. For example, various novel pyrimidine derivatives have been synthesized and tested for their in vitro antifungal activities against a range of plant pathogens.

One study focused on synthesizing pyrimidine derivatives containing an amide moiety and evaluating their effectiveness against fungi like Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. Several of the synthesized compounds exhibited significant antifungal activity, with some even outperforming commercial fungicides like Pyrimethanil.

Table 2: Antifungal Activity of Selected Pyrimidine Derivatives

| Compound ID | Target Fungi | Inhibition Rate (%) | EC50 (μg/mL) |

|---|---|---|---|

| 5f | Phomopsis sp. | 100 | Not specified |

| 5o | Phomopsis sp. | 100 | 10.5 |

| Pyrimethanil (Control) | Phomopsis sp. | 85.1 | 32.1 |

Data sourced from a study on pyrimidine derivatives containing an amide moiety.

Innovations in Herbicidal Compounds

In the field of herbicides, pyrimidine derivatives have also shown significant promise. Aryloxyphenoxypropionates (APPs) are a class of herbicides that target the acetyl-CoA carboxylase (ACCase) in monocotyledonous plants. Research has been conducted on designing and synthesizing novel APPs incorporating 2- and 4-pyrimidinyloxy moieties.

One study detailed the synthesis of various substituted 2- and 4-pyrimidinyloxyphenoxypropionate derivatives and their herbicidal activity against rape and barnyard grass. Several of these compounds demonstrated potent inhibition of stalk growth in barnyard grass, with some being more effective than the commercial herbicide cyhalofop. While this study does not start directly from this compound, the synthesis of the pyrimidine core of these herbicides often involves building blocks that are structurally related.

Advances in Insecticide Research

The versatility of the pyrimidine scaffold extends to the development of insecticides. A novel insecticide, benzpyrimoxan (B6230765), is a pyrimidine derivative that has shown remarkable activity against rice planthoppers, including strains resistant to existing insecticides. The synthesis of benzpyrimoxan involves the creation of a 4,6-dichloro-5-(1,3-dioxan-2-yl)pyrimidine intermediate from 4,6-dihydroxypyrimidine (B14393). This highlights how dihydroxypyrimidine structures are foundational in creating complex insecticidal molecules.

Furthermore, research into novel pyrimidine derivatives containing a urea (B33335) pharmacophore has identified compounds with significant insecticidal activity against Aedes aegypti, the mosquito vector for diseases like dengue and yellow fever. One particular compound, 4d, demonstrated 70% mortality at a concentration of 2 µg/mL.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4,6-dihydroxy-5-nitropyrimidine |

| 4,6-dichloro-5-nitropyrimidine |

| Phosphorus oxychloride |

| 4,6-dichloro-2-methylthio-5-nitropyrimidine |

| Diethyl malonate |

| Thiourea |

| 4,6-dihydroxy-2-mercapto-5-nitropyrimidine |

| Dimethyl sulfate |

| N,N-dimethylaniline |

| Pyrimethanil |

| Cyhalofop |

| Benzpyrimoxan |

| 4,6-dihydroxypyrimidine |

Advanced Spectroscopic and Structural Characterization of 4 Hydroxy 5 Nitropyrimidine and Its Derivatives

Crystallographic Analysis (X-ray Diffraction) for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's physical properties and potential biological activity.

Table 1: Representative Crystallographic Data for a Pyrimidine (B1678525) Derivative (Note: This table presents hypothetical data for illustrative purposes, as specific data for the title compound is not available.)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.541 |

| b (Å) | 5.218 |

| c (Å) | 12.673 |

| β (°) | 105.3 |

| Volume (ų) | 545.2 |

| Z | 4 |

High-Resolution Mass Spectrometry for Molecular Identification and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule with high accuracy and for assessing sample purity. creative-proteomics.com By providing a precise mass-to-charge ratio (m/z), often to within a few parts per million (ppm), HRMS can definitively distinguish between compounds with the same nominal mass.

In the study of pyrimidine derivatives, Liquid Chromatography-Mass Spectrometry (LC-MS) is frequently employed to confirm the purity of synthesized compounds, such as 6-hydroxy-2-methyl-5-nitropyrimidine-4(3H)-one, ensuring it is above 98% before further analysis. semanticscholar.org Electron Impact (EI) ionization is a common technique used to study the fragmentation patterns of these molecules. The fragmentation pathways provide valuable structural information. For example, the mass spectrum of a substituted 4-hydroxypyrimidine (B43898) derivative showed a molecular ion peak corresponding to its molecular formula, with fragmentation patterns involving the loss of specific groups like isocyanate (NCO) or NH-CN, which helps in confirming the core structure. iosrjournals.org

Table 2: Illustrative Mass Spectral Fragmentation Data for a Substituted 4-Hydroxypyrimidine Derivative

| m/z Value | Relative Abundance (%) | Proposed Fragment Identity |

|---|---|---|

| 322 | 100 | [M+2]⁺ (Base Peak) |

| 320 | 98 | [M]⁺ |

| 279 | 45 | [M - NHCN]⁺ |

| 278 | 30 | [M - NCO]⁺ |

| 212 | 25 | Further Fragmentation |

Data derived from fragmentation patterns described for related brominated pyrimidine derivatives. iosrjournals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular skeleton and the study of dynamic processes. uobasrah.edu.iq

For 4-Hydroxy-5-nitropyrimidine, the ¹H NMR spectrum is expected to show distinct signals for the two protons on the pyrimidine ring, with their chemical shifts and coupling constants being characteristic of their positions relative to the electron-withdrawing nitro group and the hydroxyl group. The hydroxyl proton would typically appear as a broad singlet that can be exchanged with D₂O.

In studies of related derivatives, such as pyrazolo[3,4-d]pyrimidines, ¹H NMR chemical shifts for protons on the pyrimidine ring are observed in the aromatic region. mdpi.com For example, in 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol, the pyrimidine proton (H6) appears as a singlet at 8.13 ppm. mdpi.com The ¹³C NMR spectrum provides complementary information, with carbons bonded to electronegative atoms (like oxygen or nitrogen) appearing further downfield.

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Pyrazolo[3,4-d]pyrimidine Derivative

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C4-OH | 12.34 (s, 1H) | - |

| C6 | 8.13 (s, 1H) | 148.88 |

| C7a | - | 152.24 |

| C4 | - | 157.99 |

| C9a | - | 105.74 |

| CH₃ | 2.52 (s, 3H) | 13.37 |

Data from 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol in DMSO-d₆. mdpi.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. thermofisher.com These methods are highly sensitive to the specific bonds within a molecule, such as C=O, N-H, O-H, and N-O (from the nitro group).

A detailed vibrational analysis of 2,4-dichloro-5-nitropyrimidine (B15318) (DCNP), a closely related derivative, provides significant insight into the expected spectral features of this compound. nih.gov The strong electron-withdrawing nature of the nitro group significantly influences the ring vibrations. Key vibrational modes include the symmetric and asymmetric stretching of the NO₂ group, which are typically observed in the regions of 1350-1330 cm⁻¹ and 1560-1540 cm⁻¹, respectively. The pyrimidine ring itself has several characteristic stretching and bending vibrations.

Table 4: Key Vibrational Frequencies (cm⁻¹) for 2,4-dichloro-5-nitropyrimidine (DCNP)

| FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Vibrational Assignment |

|---|---|---|

| 1555 | 1552 | NO₂ Asymmetric Stretching |

| 1530 | 1528 | Pyrimidine Ring Stretching |

| 1335 | 1338 | NO₂ Symmetric Stretching |

| 1285 | 1288 | C-H In-plane Bending |

| 1175 | 1175 | Pyrimidine Ring Breathing |

| 850 | 850 | NO₂ Wagging |

| 760 | 762 | C-Cl Stretching |

Data obtained from theoretical and experimental analysis of DCNP. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. It is particularly useful for studying compounds with conjugated π-systems, providing information on their electronic structure. researchgate.net

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic pyrimidine ring, which is conjugated with the nitro group. A study on 6-hydroxy-2-methyl-5-nitropyrimidine-4(3H)-one in various acidic media provides a clear example of the electronic behavior of this class of compounds. semanticscholar.org In solutions of low acidity, the compound exhibits an intense absorption below 220 nm. As the acidity of the medium (H₂SO₄ concentration) increases, the absorption maximum shifts, indicating protonation of the molecule. This solvatochromic effect is indicative of changes in the electronic distribution within the molecule upon protonation, typically on the carbonyl oxygen or a ring nitrogen atom. semanticscholar.org

Table 5: UV-Vis Absorption Maxima for 6-hydroxy-2-methyl-5-nitropyrimidine-4(3H)-one in H₂SO₄

| H₂SO₄ Concentration (%) | Absorption Maximum (λ_max, nm) |

|---|---|

| 6.7 | ~310 |

| 50.5 | ~295 |

| 95.9 | ~280 |

Data represents the shift in the long-wavelength absorption band with increasing acidity. semanticscholar.org

Interactions in Biological Research Applications

Investigation of Molecular Interactions with Biological Macromolecules

Currently, there is a lack of specific research data on the formation of DNA lesions and adducts directly involving 4-hydroxy-5-nitropyrimidine. However, the broader class of nitroaromatic compounds, to which this compound belongs, has been studied for its potential to cause DNA damage. Nitroaromatic compounds are known to be potentially carcinogenic and mutagenic through the formation of DNA adducts. The biological effects of these adducts are influenced by several factors, including the structure of the lesion, the DNA sequence context, and the cell's repair capabilities.

The genotoxicity of some N-nitrosocompounds, which also contain a nitro group, has been shown to arise from the transfer of a nitroso group to nucleophilic sites on purine (B94841) bases in DNA, leading to depurination, deamination, and the formation of adducts. Pyrimidine (B1678525) residues, however, appeared to be less reactive in these instances. The repair of such DNA damage often involves complex cellular mechanisms.

General DNA repair pathways that address damage from alkylating agents, which can be analogous to damage from some nitro compounds, include base excision repair (BER), direct damage reversal, and nucleotide excision repair (NER). nih.gov These pathways are crucial for maintaining genomic integrity by removing various DNA lesions. nih.gov

While specific enzymatic transformations of this compound are not extensively documented, research on structurally similar compounds provides insights into potential biocatalytic interactions. A related compound, 4,6-dihydroxy-5-nitropyrimidine (B14392), has been identified as an inhibitor of thymidine (B127349) phosphorylase activity. sigmaaldrich.comsigmaaldrich.com Thymidine phosphorylase is an enzyme that plays a significant role in nucleotide metabolism. smolecule.com

Furthermore, 4,6-dihydroxy-5-nitropyrimidine has been shown to be a potent and selective inhibitor of 4-nitrophenol (B140041) glucuronidation, a reaction catalyzed by UDP-glucuronyltransferase (UGT). sigmaaldrich.comsigmaaldrich.com This suggests a potential interaction with enzymes of the UGT family, which are involved in the detoxification and metabolism of various compounds.

The nitro group of this compound can theoretically undergo enzymatic reduction to an amino group, forming 4-hydroxy-5-aminopyrimidine. smolecule.com This type of reduction is a common biocatalytic reaction for nitroaromatic compounds.

Table 1: Investigated Enzymatic Interactions of a Structurally Similar Compound

| Compound | Enzyme | Interaction |

| 4,6-dihydroxy-5-nitropyrimidine | Thymidine Phosphorylase | Inhibition of activity sigmaaldrich.comsigmaaldrich.com |

| 4,6-dihydroxy-5-nitropyrimidine | UDP-glucuronyltransferase | Potent and selective inhibitor of 4-nitrophenol glucuronidation sigmaaldrich.comsigmaaldrich.com |

Exploration of Biological Targets for Research Probes

Direct studies on the growth inhibitory mechanisms of this compound are limited. However, research on derivatives of the closely related compound 4-hydroxy-5-nitro-4,5-dihydrothymine provides valuable insights into potential antitumor effects. Esters of 4-hydroxy-5-nitro-4,5-dihydrothymine, specifically the mono- and dichloroacetyl derivatives, have demonstrated inhibitory effects on the growth of Ehrlich ascites tumor cells and Ehrlich solid tumors in mice. nih.gov

The proposed mechanism of action for some pyrimidine derivatives involves the inhibition of key enzymes in nucleotide metabolism, such as thymidine phosphorylase. smolecule.com By inhibiting this enzyme, these compounds can disrupt the synthesis and repair of DNA, thereby impeding the proliferation of rapidly dividing cancer cells. smolecule.com

Table 2: Growth Inhibitory Effects of 4-Acyloxy-5-nitro-4,5-dihydrothymine Derivatives on Tumor Models

| Derivative | Tumor Model | Observed Effect |

| Monochloroacetyl ester | Ehrlich ascites tumor cells & Ehrlich solid tumor | Growth inhibition nih.gov |

| Dichloroacetyl ester | Ehrlich ascites tumor cells & Ehrlich solid tumor | Growth inhibition nih.gov |

| Acetyl ester | Ehrlich ascites tumor cells & Ehrlich solid tumor | Tested for toxicologic and antitumor effects nih.gov |

| Benzoyl ester | Ehrlich ascites tumor cells & Ehrlich solid tumor | Tested for toxicologic and antitumor effects nih.gov |

Use in Biological Assays for Oxidative Stress Research

There is currently no available research specifically detailing the use of this compound in biological assays for oxidative stress. Standard assays for oxidative stress often measure byproducts of lipid peroxidation, such as malondialdehyde (MDA), through methods like the Thiobarbituric Acid Reactive Substances (TBARS) assay. wikipedia.orgnih.govnih.gov Other common methods involve the use of fluorescent probes like 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA) to detect reactive oxygen species (ROS). elabscience.comdojindo.comdanaher.comnih.gov These assays are used to evaluate the pro-oxidant or antioxidant properties of various compounds. nih.govnih.gov Without specific studies, the potential of this compound to either induce or mitigate oxidative stress remains uncharacterized.

Future Research Directions in 4 Hydroxy 5 Nitropyrimidine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

While established methods for the synthesis of pyrimidine (B1678525) derivatives exist, the future necessitates a shift towards more sustainable and efficient processes. Traditional synthetic routes often rely on hazardous reagents and generate significant waste. rasayanjournal.co.inresearchgate.net Future research in the synthesis of 4-Hydroxy-5-nitropyrimidine and its derivatives should focus on the principles of green chemistry.

Key areas for exploration include:

Catalytic Systems: Developing novel catalysts that can facilitate the synthesis with higher atom economy and under milder conditions. This includes exploring biocatalysis and nanocatalysis.

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times, improve yields, and often lead to cleaner reaction profiles compared to conventional heating methods. rasayanjournal.co.injocpr.com

Mechanochemistry: Solvent-free approaches, such as mechanical grinding, offer an environmentally friendly alternative for reactions like halogenation, potentially avoiding the use of toxic acids and solvents. nih.gov

A comparative overview of traditional versus potential green synthetic approaches is presented below.

| Feature | Traditional Synthesis | Future Sustainable Synthesis |

| Solvents | Often uses hazardous organic solvents | Solvent-free (mechanochemistry) or green solvents (e.g., ionic liquids) rasayanjournal.co.in |

| Reagents | May involve toxic and corrosive reagents (e.g., fuming nitric acid) google.com | Use of safer reagents and catalysts rasayanjournal.co.in |

| Energy | High energy consumption due to long reaction times and high temperatures | Energy-efficient methods like microwave or ultrasound assistance rasayanjournal.co.injocpr.com |

| Waste | Generates significant byproducts and waste streams | High atom economy, minimal waste generation (e.g., MCRs) rasayanjournal.co.in |

| Efficiency | Often multi-step with purification required at each stage | One-pot synthesis, simplified workup procedures rasayanjournal.co.inorganic-chemistry.org |

Exploration of Undiscovered Reactivity Patterns and Rearrangements

The electronic nature of the pyrimidine ring, characterized by electron-deficient positions at C2, C4, and C6, and a relatively electron-rich C5 position, governs its reactivity. wikipedia.org While general substitution patterns are understood, the specific interplay of the hydroxyl and nitro groups in this compound could lead to unique and undiscovered chemical behaviors.

Future investigations should aim to:

Probe Unexpected SNAr Reactions: A computational study on 6-alkoxy-4-chloro-5-nitropyrimidines revealed an unexpected preference for the aminolysis of the alkoxy group over the chlorine atom, a finding that challenges conventional reactivity assumptions. chemrxiv.org Similar unexpected reactivity could be explored for this compound with a range of nucleophiles.

Investigate Novel Rearrangements: Pyrimidine systems are known to undergo rearrangements such as the Dimroth rearrangement. wikipedia.orgnih.gov Research into whether this compound or its derivatives can be induced to undergo novel ring transformations or side-chain rearrangements could open new synthetic pathways to complex heterocyclic systems. acs.orgresearchgate.netacs.org

Explore Photochemical Reactions: The presence of the nitro group suggests potential for interesting photochemical reactivity. wikipedia.org Studying the behavior of this compound under UV light could reveal new reaction pathways and products.

Rational Design of Advanced Materials Incorporating this compound Scaffolds

The application of pyrimidine derivatives is expanding beyond pharmaceuticals into materials science. The isomer 4,6-Dihydroxy-5-nitropyrimidine (B14392) is already utilized in creating specialized polymers and coatings, indicating the potential of this structural class. chemimpex.com The distinct electronic properties of this compound make it an attractive building block for novel functional materials.

Future research should focus on:

Conductive Polymers: Incorporating the pyrimidine scaffold into polymer backbones could lead to materials with tailored electronic properties for use in sensors, organic electronics, or light-emitting devices. researchgate.net

Energy Storage Materials: The nitrogen-rich heterocyclic structure could be advantageous in the design of materials for batteries or capacitors.

Functional Coatings: Leveraging the reactivity of the hydroxyl group for polymerization or surface grafting could produce coatings with specific properties, such as thermal stability, corrosion resistance, or selective permeability.

| Potential Material Application | Key Feature of this compound Scaffold | Research Goal |

| Organic Semiconductors | π-conjugated system, electron-withdrawing nitro group | Tune bandgap and charge transport properties for electronic devices. |

| Chemical Sensors | Reactive sites (hydroxyl group, ring nitrogens) for binding analytes | Develop materials that exhibit a detectable signal change upon interaction with specific chemicals. |

| Specialized Polymers | Potential for polymerization via the hydroxyl group | Create polymers with high thermal stability or specific optical properties. chemimpex.com |

| Catalytic Materials | Ability to coordinate with metal ions | Design novel catalysts for organic synthesis or environmental remediation. |

Integration of Artificial Intelligence and Machine Learning in Pyrimidine Synthesis Design

The application of AI/ML to this compound chemistry represents a major future direction:

Retrosynthesis Planning: AI-driven platforms can analyze vast reaction databases to propose novel and efficient synthetic routes to this compound and its derivatives, potentially identifying pathways that a human chemist might overlook. nih.gov

Reaction Optimization: ML models can predict the optimal reaction conditions (temperature, solvent, catalyst) to maximize yield and minimize byproducts, making synthesis more efficient and sustainable. mdpi.com

In Silico Property Prediction: AI can be used to predict the physicochemical and biological properties of hypothetical derivatives of this compound before they are synthesized, allowing researchers to prioritize the most promising candidates for synthesis and testing. biotech-asia.org

In-depth Investigations of Structure-Reactivity Relationships in Pyrimidine Derivatives

Understanding how subtle changes in molecular structure affect chemical reactivity is fundamental to rational chemical design. For this compound derivatives, this involves elucidating the electronic and steric effects of various substituents on the pyrimidine core.

A key avenue for future research is the extensive use of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. researchpublish.comnih.govrjpbr.comresearchgate.netacs.org These computational models build a mathematical correlation between chemical structure and a specific endpoint, such as reaction rate or biological activity.

Future research goals include:

Developing Predictive QSAR Models: Creating robust QSAR models to predict the reactivity of new this compound derivatives in various chemical reactions. acs.org

Elucidating Reaction Mechanisms: Using computational chemistry (e.g., Density Functional Theory) to model reaction pathways and transition states, providing a deeper understanding of why certain reactions are favored over others. chemrxiv.orgnih.gov

Guiding Rational Design: Applying the insights from QSAR and computational studies to rationally design novel derivatives with enhanced reactivity, stability, or specific biological activity. nih.gov

| Research Area | Computational Tool | Objective |

| Predictive Reactivity | QSAR/QSPR Modeling researchpublish.comacs.org | Correlate structural descriptors with reaction outcomes to predict the reactivity of new derivatives. |

| Mechanistic Insight | Density Functional Theory (DFT) chemrxiv.orgacs.org | Calculate energy barriers and transition states to understand reaction mechanisms. |

| Virtual Screening | Molecular Docking eurekaselect.comaip.org | Predict binding affinity and mode of interaction with biological targets. |

| Pharmacokinetics | In Silico ADMET Prediction nih.gov | Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of new compounds. |

Elucidation of Complex Biological Pathways Mediated by Nitropyrimidine Interactions

While the synthesis and reactivity of this compound are of fundamental chemical interest, its potential biological activity warrants significant investigation. Nitro-containing compounds are present in numerous approved drugs and are known to possess a wide range of biological effects. nih.gov The mechanism often involves the enzymatic reduction of the nitro group within biological systems, which can lead to the formation of reactive intermediates. nih.govmdpi.com

Future biological research should focus on:

Target Identification: Identifying the specific enzymes, receptors, or cellular pathways with which this compound and its analogs interact. For example, related 5-nitropyrimidine (B80762) compounds have been investigated as inhibitors of nitric oxide synthase. nih.gov

Metabolic Pathway Analysis: Determining how the compound is metabolized in biological systems is crucial. Understanding the degradation pathways is essential for predicting efficacy and potential toxicity. creative-proteomics.comnih.gov

Systems Biology Approaches: Utilizing modern techniques such as metabolomics and transcriptomics to gain a comprehensive view of the cellular changes induced by this compound, thereby uncovering its mechanism of action and potential therapeutic applications. researchgate.net

This systematic exploration will be critical in transitioning this compound from a chemical entity to a potential lead compound in drug discovery or a valuable tool for chemical biology.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Hydroxy-5-nitropyrimidine in laboratory settings?

- Methodology : Always use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Conduct experiments in a fume hood to avoid inhalation of dust or vapors. Post-reaction waste should be segregated into designated containers for nitroaromatic compounds and disposed of via certified hazardous waste management services to prevent environmental contamination .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodology : A typical route involves nitration of 4-hydroxypyrimidine using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). The reaction progress can be monitored via thin-layer chromatography (TLC) with UV visualization. Purification is achieved through recrystallization from ethanol/water mixtures, yielding crystals suitable for X-ray diffraction analysis .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodology :

- ¹H NMR : Look for a deshielded aromatic proton (δ ~8.5–9.0 ppm) adjacent to the nitro group and a broad singlet for the hydroxyl proton (δ ~12–14 ppm).

- IR : Strong absorption bands near 1520 cm⁻¹ (N=O asymmetric stretch) and 1340 cm⁻¹ (N=O symmetric stretch) confirm the nitro group. A broad O–H stretch appears around 3200 cm⁻¹.

- Mass Spectrometry : The molecular ion peak ([M+H]⁺) should match the molecular weight (e.g., m/z 171 for C₄H₃N₃O₃) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported physicochemical data of this compound derived from different synthetic conditions?

- Methodology : Discrepancies in melting points or solubility may arise from polymorphic variations or residual solvents. Employ differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to detect solvent residues. Single-crystal X-ray diffraction can resolve structural ambiguities, as demonstrated in studies of 2-amino-5-nitropyrimidine polymorphs .

Q. How do computational methods like density functional theory (DFT) contribute to understanding the electronic properties of this compound?